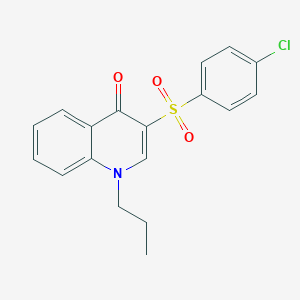![molecular formula C15H13NO2S2 B2517723 6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane CAS No. 383145-39-9](/img/structure/B2517723.png)
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiochromane ring system substituted with a thienylcarbonyl group and an oxime functionality. This compound has garnered interest due to its potential biological activity and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane typically involves the following steps:
Formation of the Thiochromane Ring: The thiochromane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde or ketone.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via an acylation reaction using a thienylcarbonyl chloride or anhydride.
Oxime Formation: The oxime functionality is introduced by reacting the thienylcarbonyl-substituted thiochromane with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thienylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiochromanes depending on the nucleophile used.
科学的研究の応用
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime functionality can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thienylcarbonyl group may also play a role in its interaction with biological molecules.
類似化合物との比較
Similar Compounds
4-Methylthiochroman-2-one: Similar thiochromane structure but lacks the thienylcarbonyl and oxime groups.
2-Thienylcarbonyl chloride: Contains the thienylcarbonyl group but lacks the thiochromane ring.
4-Oxime-thiochromane: Contains the oxime functionality but lacks the thienylcarbonyl group.
Uniqueness
6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane is unique due to the combination of the thiochromane ring, thienylcarbonyl group, and oxime functionality. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-10-4-5-13-11(9-10)12(6-8-20-13)16-18-15(17)14-3-2-7-19-14/h2-5,7,9H,6,8H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKNTWNVLUDEKM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)
![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2517650.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)

![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine](/img/structure/B2517660.png)
![1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2517662.png)
